Chromate(3-), 7-(aminohydroxyphenyl)azo-3-5-(aminosulfonyl)-2-(hydroxy-.kappa.O)phenylazo-.kappa.N1-
Chromate(3-), 7-(aminohydroxyphenyl)azo-3-5-(aminosulfonyl)-2-(hydroxy-.kappa.O)phenylazo-.kappa.N1-
Brand Name:
Vulcanchem
CAS No.:
118716-61-3
VCID:
VC0047799
InChI:
InChI=1S/C26H22N6O9S2.C22H18N6O8S2.Cr.3Na/c1-14(33)23(26(36)28-16-5-3-2-4-6-16)31-29-17-7-9-19-15(11-17)12-22(43(39,40)41)24(25(19)35)32-30-20-13-18(42(27,37)38)8-10-21(20)34;23-16-9-13(29)2-5-17(16)26-25-12-1-4-15-11(7-12)8-20(38(34,35)36)21(22(15)31)28-27-18-10-14(37(24,32)33)3-6-19(18)30;;;;/h2-13,29-30,34H,1H3,(H,28,36)(H2,27,37,38)(H,39,40,41);1-10,25,27,30H,23H2,(H2,24,32,33)(H,34,35,36);;;;/q;;;3*+1/p-2
SMILES:
CC(=O)C(=NNC1=CC2=C(C=C1)C(=O)C(=NNC3=C(C=CC(=C3)S(=O)(=O)N)O)C(=C2)S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4.C1=CC2=C(C=C1NN=C3C=CC(=O)C=C3N)C=C(C(=NNC4=C(C=CC(=C4)S(=O)(=O)N)O)C2=O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Cr]
Molecular Formula:
C48H38CrN12Na3O17S4+
Molecular Weight:
1304.104
Chromate(3-), 7-(aminohydroxyphenyl)azo-3-5-(aminosulfonyl)-2-(hydroxy-.kappa.O)phenylazo-.kappa.N1-
CAS No.: 118716-61-3
Main Products
VCID: VC0047799
Molecular Formula: C48H38CrN12Na3O17S4+
Molecular Weight: 1304.104
CAS No. | 118716-61-3 |
---|---|
Product Name | Chromate(3-), 7-(aminohydroxyphenyl)azo-3-5-(aminosulfonyl)-2-(hydroxy-.kappa.O)phenylazo-.kappa.N1- |
Molecular Formula | C48H38CrN12Na3O17S4+ |
Molecular Weight | 1304.104 |
IUPAC Name | trisodium;7-[2-(2-amino-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-3-[(2-hydroxy-5-sulfamoylphenyl)hydrazinylidene]-4-oxonaphthalene-2-sulfonate;7-[2-(1-anilino-1,3-dioxobutan-2-ylidene)hydrazinyl]-3-[(2-hydroxy-5-sulfamoylphenyl)hydrazinylidene]-4-oxonaphthalene-2-sulfonate;chromium |
Standard InChI | InChI=1S/C26H22N6O9S2.C22H18N6O8S2.Cr.3Na/c1-14(33)23(26(36)28-16-5-3-2-4-6-16)31-29-17-7-9-19-15(11-17)12-22(43(39,40)41)24(25(19)35)32-30-20-13-18(42(27,37)38)8-10-21(20)34;23-16-9-13(29)2-5-17(16)26-25-12-1-4-15-11(7-12)8-20(38(34,35)36)21(22(15)31)28-27-18-10-14(37(24,32)33)3-6-19(18)30;;;;/h2-13,29-30,34H,1H3,(H,28,36)(H2,27,37,38)(H,39,40,41);1-10,25,27,30H,23H2,(H2,24,32,33)(H,34,35,36);;;;/q;;;3*+1/p-2 |
Standard InChIKey | DSGZLFZMIBSFNR-UHFFFAOYSA-L |
SMILES | CC(=O)C(=NNC1=CC2=C(C=C1)C(=O)C(=NNC3=C(C=CC(=C3)S(=O)(=O)N)O)C(=C2)S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4.C1=CC2=C(C=C1NN=C3C=CC(=O)C=C3N)C=C(C(=NNC4=C(C=CC(=C4)S(=O)(=O)N)O)C2=O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Cr] |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume